

# An In-depth Technical Guide to Divarasib (KRAS G12C Inhibitor 13)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: KRAS G12C inhibitor 13

Cat. No.: B12296535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Divarasib, also known as GDC-6036 and previously referred to as **KRAS G12C inhibitor 13**, is a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. The KRAS G12C mutation is a significant oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This document provides a comprehensive technical overview of Divarasib's chemical structure, properties, mechanism of action, and preclinical and clinical data, intended for researchers and professionals in the field of drug development.

## Chemical Structure and Properties

Divarasib is a small molecule inhibitor designed for high potency and selectivity. Its chemical and physical properties are summarized below.

| Property          | Value                                                                                                                                                                             |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one |
| Synonyms          | GDC-6036, KRAS G12C inhibitor 13                                                                                                                                                  |
| CAS Number        | 2417987-45-0                                                                                                                                                                      |
| Molecular Formula | C <sub>29</sub> H <sub>32</sub> ClF <sub>4</sub> N <sub>7</sub> O <sub>2</sub>                                                                                                    |
| Molecular Weight  | 622.06 g/mol                                                                                                                                                                      |

## Mechanism of Action

Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond, Divarasib locks the KRAS G12C protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This targeted inhibition leads to apoptosis and tumor growth inhibition in KRAS G12C-mutant cancer cells.

### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.

## Quantitative Data

### In Vitro Potency

Divarasib has demonstrated high potency and selectivity for KRAS G12C in preclinical studies.

| Assay                 | Cell Line | IC <sub>50</sub> / EC <sub>50</sub> | Reference |
|-----------------------|-----------|-------------------------------------|-----------|
| KRAS G12C Inhibition  |           | <0.01 μM                            |           |
| K-Ras G12C-alkylation | HCC1171   | 2 nM                                |           |

Preclinical studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times more selective than other KRAS G12C inhibitors like sotorasib and adagrasib in vitro.

## In Vivo Efficacy

In vivo studies in mouse xenograft models of human NSCLC (NCI-H2030.X1.1) have shown dose-dependent target engagement of Divarasib.

| Dose         | Route     | Schedule         | Target Engagement     |
|--------------|-----------|------------------|-----------------------|
| 10-100 mg/kg | Oral (PO) | Daily for 7 days | Over 90% at 100 mg/kg |

## Clinical Efficacy

Divarasib has shown promising anti-tumor activity in clinical trials for various KRAS G12C-mutated solid tumors.

| Cancer Type                        | Phase   | Dose            | Confirmed Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
|------------------------------------|---------|-----------------|-----------------------------------------|----------------------------------------|
| Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | 50-400 mg daily | 53.4%                                   | 13.1 months                            |
| Colorectal Cancer (CRC)            | Phase 1 | 50-400 mg daily | 29.1%                                   | 5.6 months                             |

## Experimental Protocols

While detailed, step-by-step protocols from the primary discovery literature are proprietary, the following outlines the general methodologies used to characterize Divarasib and other KRAS G12C inhibitors.

### In Vitro Potency and Selectivity Assays

- **Biochemical Assays (e.g., TR-FRET):** These assays measure the direct inhibition of KRAS G12C. A common method involves time-resolved fluorescence energy transfer (TR-FRET) to monitor the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. The assay is performed in the presence of varying concentrations of the inhibitor to determine the  $IC_{50}$  value.
- **Cell-Based pERK Inhibition Assays:** The potency of inhibitors on the downstream signaling pathway is often assessed by measuring the phosphorylation of ERK (pERK). KRAS G12C mutant cell lines are treated with a range of inhibitor concentrations. Following treatment, cell lysates are analyzed for pERK and total ERK levels using methods like ELISA, Western Blot, or high-content imaging.
- **Cell Viability Assays:** To determine the anti-proliferative effects, KRAS G12C mutant and wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at various concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

## Experimental Workflow for In Vitro Evaluation

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the in vitro evaluation of a KRAS G12C inhibitor.

## In Vivo Efficacy and Pharmacodynamics

- Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H2030) are implanted into immunocompromised mice. Once tumors are established, mice are treated with Divarasib or a vehicle control, typically via oral gavage. Tumor volume is measured regularly to assess anti-tumor efficacy.

- **Target Engagement Assays:** To confirm that the inhibitor is binding to its target in vivo, tumor biopsies can be collected from treated animals. The level of covalent modification of KRAS G12C can be quantified using techniques such as immunoaffinity enrichment followed by 2D-liquid chromatography-mass spectrometry (2D-LC-MS/MS). This method can distinguish between the inhibitor-bound and unbound forms of the protein.

## Conclusion

Divarasib (GDC-6036) is a promising, highly potent, and selective covalent inhibitor of KRAS G12C. Its robust preclinical profile, demonstrating significant anti-tumor activity and favorable pharmacodynamic properties, has translated into encouraging clinical efficacy in patients with KRAS G12C-mutated solid tumors. The data presented in this guide underscore the potential of Divarasib as a valuable therapeutic agent in the ongoing effort to target KRAS-driven cancers. Further research and clinical development are warranted to fully elucidate its therapeutic benefits and potential combination strategies.

- To cite this document: BenchChem. [An In-depth Technical Guide to Divarasib (KRAS G12C Inhibitor 13)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12296535#kras-g12c-inhibitor-13-chemical-structure-and-properties\]](https://www.benchchem.com/product/b12296535#kras-g12c-inhibitor-13-chemical-structure-and-properties)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)